2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1H-indol-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-7-5-10(6-8-12)15-19-16(21-20-15)14-9-11-3-1-2-4-13(11)18-14/h1-8,14,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVAWXNAPOLWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole exhibits a range of biochemical properties that make it a subject of interest in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties. Additionally, this compound may bind to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. For example, in cancer cell lines, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit the activity of certain kinases, such as protein kinase C, by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.
Biological Activity
The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole is a derivative of oxadiazole, a class of compounds known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 225.23 g/mol. The presence of the fluorophenyl group and the oxadiazole moiety contributes to its biological properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxic Effects : Research indicates that derivatives similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with oxadiazole rings showed IC50 values ranging from to against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Mechanism of Action : The mechanism often involves the activation of apoptotic pathways. Western blot analyses have shown increased levels of p53 and cleaved caspase-3 in treated cancer cells, suggesting that these compounds may induce apoptosis .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied:
- Inhibition Studies : Compounds similar to this compound have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from to , indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Key factors include:
- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the potency and selectivity of these compounds against specific biological targets .
- Fluorine Substitution : The presence of fluorine in the structure has been correlated with enhanced lipophilicity and bioactivity, making such compounds more effective in penetrating cellular membranes and interacting with intracellular targets .
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the anticancer efficacy.
- Findings : The compound exhibited an IC50 value comparable to that of established chemotherapeutics like Tamoxifen.
- : Suggests potential as a lead compound for further development in breast cancer treatment.
-
Antimicrobial Evaluation :
- Objective : To assess antibacterial properties.
- Findings : High activity against resistant bacterial strains was observed.
- : Indicates potential for development into new antibacterial agents.
Data Tables
Comparison with Similar Compounds
Thiazole-Based Heterocyclic Hybrids
Compounds 4 and 5 from and 31a/31b from are thiazole derivatives with fluorophenyl and triazolyl substituents. Key differences include:
- Core Heterocycle: The target compound uses an oxadiazole ring, whereas these analogs employ thiazole.
- Planarity : The dihydroindole in the target compound reduces planarity, contrasting with the fully planar thiazole-triazole systems in 4 , 5 , and 31a/31b . This may affect stacking interactions in biological targets .
- Crystallography : Compounds 4 and 5 crystallize in triclinic symmetry (P̄1) with two independent molecules per asymmetric unit, showing perpendicular fluorophenyl orientations. The target compound’s crystallographic data is unspecified but likely differs due to dihydroindole flexibility .
1,2,4-Oxadiazole Derivatives with Varied Substituents
and –11 describe oxadiazole analogs with distinct substituents:
- Compound 46 (): Contains a chlorophenyl group and benzo[d]imidazolone. The chlorophenyl increases hydrophobicity compared to fluorophenyl, while the imidazolone adds hydrogen-bonding sites. Synthesis yield (72%) suggests moderate accessibility .
- Enamine’s Piperazine Derivative (): Features a piperazine group linked via ethenesulfonyl. The piperazine introduces basicity, enhancing solubility in acidic environments. Molecular weight (366.44 g/mol) is higher than the target compound, likely due to the sulfonyl group .
- Ethanamine Hydrochloride (): A simple oxadiazole-ethylamine salt (CAS 1221725-41-2). The ethylamine side chain may improve aqueous solubility, but the hydrochloride form could limit membrane permeability .
Pharmacological Potential of Structural Analogs
- TRP Channel Antagonists (): Compounds 46–51 show dual TRPA1/TRPV1 antagonism, with purities >98%. Their oxadiazole-benzoimidazolone scaffolds suggest the target compound could be optimized for similar ion channel targets .
- SphK1 Inhibitors (): SLP7111228 (Ki = 48 nM) shares an oxadiazole core but includes an octylphenyl group for enhanced lipophilicity. The target compound’s dihydroindole may offer a balance between rigidity and flexibility for kinase inhibition .
Data Tables
Discussion
- Structural Flexibility : The dihydroindole in the target compound may confer conformational adaptability, contrasting with rigid thiazole-triazole systems () or bulky TRP antagonists ().
- Synthetic Accessibility : Yields for analogs range from 30–72% (), suggesting the target compound’s synthesis may require optimization, especially if steric hindrance from dihydroindole arises.
- Pharmacological Optimization : Fluorophenyl groups enhance blood-brain barrier penetration, while dihydroindole’s partial saturation could reduce metabolic degradation compared to fully aromatic systems .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole-Substituted Indoline Derivatives
Two main approaches dominate the synthesis of 1,2,4-oxadiazole rings linked to indoline or indole frameworks:
Cyclization of Amidoximes with Activated Carboxylic Derivatives
Amidoximes, prepared from nitriles via reaction with hydroxylamine, react with carboxylic acids, esters, or acid chlorides under dehydrating conditions to form the 1,2,4-oxadiazole ring. This approach is widely used for constructing 3,5-disubstituted 1,2,4-oxadiazoles.[3+2] Cycloaddition of Nitrile Oxides with Carbonyl Compounds
A metal-free, mild method involves in situ generation of nitrile oxides that undergo [3+2] cycloaddition with indoline-2,3-diones (isatin derivatives) to yield oxadiazole-fused indoline systems.
Specific Preparation Methods Relevant to the Target Compound
Preparation via Amidoxime and Carboxylic Acid Derivatives
This method involves the following key steps:
Step 1: Synthesis of Amidoxime
The nitrile precursor bearing the 4-fluorophenyl group is reacted with hydroxylamine to form the corresponding amidoxime.Step 2: Cyclization with Indoline-2,3-dione or Derivatives
The amidoxime then reacts with indoline-2,3-dione or its derivatives (such as isatin or substituted isatins) or with activated carboxylic acid derivatives (esters or acid chlorides) under dehydrating conditions, often using phosphorus oxychloride or similar reagents, to form the 1,2,4-oxadiazole ring fused or linked to the indoline core.Example Procedure
From literature, a typical synthesis involves refluxing methyl 2-(1H-indol-2-yl)acetohydrazide with aromatic carboxylic acids (including 4-fluorophenyl derivatives) in phosphorus oxychloride for 4–6 hours, followed by workup to isolate the oxadiazole-indole hybrid.Yields and Characterization
Yields range from moderate to good (40–80%), with characterization by ^1H NMR, ^13C NMR, IR, and mass spectrometry confirming the structure.
Metal-Free [3+2] Cycloaddition of Nitrile Oxides with Indoline-2,3-diones
Step 1: Generation of Nitrile Oxide
Hydroxybenzimidoyl chloride derivatives bearing the 4-fluorophenyl substituent are treated with fluoride ions (e.g., CsF or TBAF) to generate nitrile oxides in situ.Step 2: Cycloaddition with Indoline-2,3-dione
The nitrile oxide undergoes a [3+2] cycloaddition with indoline-2,3-dione to form the 1,2,4-oxadiazole fused to the indoline ring system.Reaction Conditions
Reactions are typically performed in alcoholic solvents (ethanol or methanol) to favor the desired product, avoiding dimerization of nitrile oxide.Advantages
This method is metal-free, uses readily available starting materials, and tolerates a broad range of functional groups, providing moderate to excellent yields.Limitations
Side reactions such as nitrile oxide dimerization can occur, and solvent choice critically affects product distribution.
Detailed Reaction Scheme and Conditions
Research Findings and Analytical Data
Spectroscopic Characterization
The synthesized compounds are confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Characteristic signals include oxadiazole ring protons and carbons, fluorophenyl aromatic signals, and indoline methylene protons.Yields and Purity
Yields vary depending on substituents and reaction conditions but generally fall within 40–90%. Purification is typically achieved by recrystallization or chromatographic techniques.Reaction Optimization
Solvent choice, temperature, and base presence significantly affect the cycloaddition efficiency and selectivity. Alcoholic solvents favor desired oxadiazole formation over side products.Biological Relevance
Compounds prepared by these methods have been evaluated for biological activities such as anti-inflammatory, analgesic, and enzyme inhibitory properties, demonstrating the utility of these synthetic routes in drug discovery.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | Amidoxime from 4-fluorophenyl nitrile + indoline-2,3-dione or acid derivative | POCl₃, reflux | 4–6 h reflux | Straightforward, good yields, scalable | Requires dehydrating agents, moderate reaction time |
| [3+2] Cycloaddition | Hydroxybenzimidoyl chloride + indoline-2,3-dione | CsF or TBAF base, EtOH/MeOH solvent | Room temp to reflux | Metal-free, mild, broad substrate scope | Sensitive to solvent, possible side dimerization |
| Ester Hydrazide Route | Methyl 2-(1H-indol-2-yl)acetate + hydrazine + aromatic acid | POCl₃, reflux | 4–6 h reflux | Well-established, good yields | Multi-step, requires hydrazine handling |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cyclocondensation reactions. For example:
- Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., acetic acid, 80–100°C for 3–5 hours) .
- Step 2 : Coupling the oxadiazole intermediate with a dihydroindole precursor using catalysts like sodium acetate or microwave-assisted synthesis to enhance efficiency .
Optimization Tips : - Use microwave irradiation to reduce reaction time and improve yield .
- Monitor purity via HPLC and adjust solvent polarity (e.g., DMF/acetic acid mixtures) during recrystallization .
Key Data : - Yields for analogous oxadiazole-containing compounds range from 20% to 99%, depending on substituents and reaction conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, respectively. For example, the fluorophenyl group shows distinct aromatic proton splitting patterns .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C–N bonds in oxadiazole: ~1.30 Å) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass for analogs: ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Methodological Approach :
- Purity Validation : Use HPLC (>95% purity) and NMR to exclude impurities as confounding factors .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, concentration ranges). For example, anticancer activity may vary between HeLa vs. MCF-7 cell lines .
- Computational Cross-Check : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity variations due to structural isomers or tautomers .
Q. What strategies enhance the structure-activity relationship (SAR) for optimizing anticancer or antimicrobial properties?
Key Modifications :
- Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability and target binding. For example, 4-(trifluoromethoxy)phenyl analogs show enhanced anticancer activity .
- Indole Ring Modifications : Methyl or halogen substitutions at the indole 3-position can modulate lipophilicity and membrane permeability .
Experimental Workflow :
Synthesize 10–15 analogs with systematic substituent variations.
Test in vitro against relevant cancer cell lines (IC₅₀ determination).
Use molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ligand-receptor stability over 100 ns trajectories .
Q. How do computational tools like molecular dynamics (MD) simulations contribute to understanding binding mechanisms?
Case Study :
- Target Identification : For anti-tuberculosis (TB) activity, MD simulations revealed stable binding of oxadiazole derivatives to InhA (enoyl-ACP reductase) with RMSD < 2.0 Å over 50 ns .
- Binding Free Energy : MM-PBSA calculations quantify contributions from van der Waals and electrostatic interactions (e.g., ΔG = −45 kcal/mol for InhA inhibitors) .
Practical Steps :
Generate ligand-receptor complexes using docking (e.g., Glide).
Run MD simulations in explicit solvent (e.g., TIP3P water model).
Analyze hydrogen bond occupancy and residue interaction networks.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
